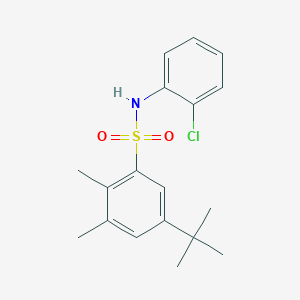
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide, also known as TCMDC-143248, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been studied extensively. It has been found to inhibit the activity of certain enzymes and receptors in the body, which play a role in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide have been studied in various in vitro and in vivo experiments. It has been found to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the study of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the study of the compound's mechanism of action and its interaction with various enzymes and receptors in the body can provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2-chloro-N-(4,4-dimethylpentan-2-yl)benzenesulfonamide with 2,3-dimethylphenylmagnesium bromide. The resulting product is then treated with tert-butylamine to yield 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. Other methods involve the use of different reagents and reaction conditions.
Scientific Research Applications
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in treating neurodegenerative diseases and metabolic disorders.
properties
Molecular Formula |
C18H22ClNO2S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO2S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)20-16-9-7-6-8-15(16)19/h6-11,20H,1-5H3 |
InChI Key |
AOZPQAYWXNFTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281058.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281059.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![4-ethoxy-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281063.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281064.png)

![Ethyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281071.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)



![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)